molecular formula C12H15N3O2 B15111030 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one

4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one

Cat. No.: B15111030
M. Wt: 233.27 g/mol
InChI Key: UZMSSHDYOATFFG-UHFFFAOYSA-N
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Description

4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one is a compound that features both imidazole and pyridine moieties. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyridine is a six-membered ring with one nitrogen atom. The combination of these two structures in a single molecule provides unique chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable pyridine derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, affecting enzymatic activities. The pyridine moiety can interact with nucleic acids, influencing gene expression and protein synthesis. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one
  • This compound derivatives
  • Other imidazole-containing compounds

Uniqueness

This compound is unique due to its combination of imidazole and pyridine rings, which provides a distinct set of chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in various fields of research .

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

4-hydroxy-1-(3-imidazol-1-ylpropyl)-6-methylpyridin-2-one

InChI

InChI=1S/C12H15N3O2/c1-10-7-11(16)8-12(17)15(10)5-2-4-14-6-3-13-9-14/h3,6-9,16H,2,4-5H2,1H3

InChI Key

UZMSSHDYOATFFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCCN2C=CN=C2)O

Origin of Product

United States

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